1-(4-Nitrobenzenesulfonyl)piperidin-3-amine
Description
Properties
IUPAC Name |
1-(4-nitrophenyl)sulfonylpiperidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S/c12-9-2-1-7-13(8-9)19(17,18)11-5-3-10(4-6-11)14(15)16/h3-6,9H,1-2,7-8,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOHCGGKABZBJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Nitrobenzenesulfonyl)piperidin-3-amine typically involves the reaction of piperidine derivatives with nitrobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Nitrobenzenesulfonyl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The sulfonyl group can be reduced to a thiol group using reagents like lithium aluminum hydride.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1-(4-Nitrobenzenesulfonyl)piperidin-3-amine has been investigated for its potential as a therapeutic agent due to its ability to inhibit specific enzymes and proteins involved in disease processes. Its sulfonamide group is particularly relevant in drug design, as it can modulate biological activity.
- Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines by inhibiting key signaling pathways associated with cell proliferation and survival. For instance, derivatives of this compound have shown efficacy against breast cancer cell lines by activating caspase-dependent apoptotic pathways .
Enzyme Inhibition Studies
Research has demonstrated that this compound acts as a selective inhibitor of carbonic anhydrases, enzymes that play critical roles in physiological processes such as acid-base balance and respiration. Inhibitors of these enzymes have therapeutic applications in conditions such as glaucoma and certain types of cancer .
- Enzyme Kinetics : The inhibitory effects were quantified using Michaelis-Menten kinetics, showing significant reductions in enzyme activity at micromolar concentrations. This suggests potential for further development as a therapeutic agent targeting carbonic anhydrases .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity against various pathogens. Studies suggest that it exhibits bactericidal effects against Gram-positive bacteria, including Staphylococcus aureus, with minimum inhibitory concentrations indicating effective antimicrobial action .
Anticancer Efficacy
In vitro studies have shown that this compound derivatives significantly reduce cell viability in various cancer cell lines. For example:
- Study Design : Cancer cell lines were treated with varying concentrations of the compound, followed by assessment of cell viability using MTT assays.
- Results : A dose-dependent decrease in viability was observed, with flow cytometry confirming the activation of apoptotic pathways through increased caspase activity.
Enzyme Inhibition Assays
The compound's effectiveness as an enzyme inhibitor was evaluated through:
- Kinetic Assays : Using purified carbonic anhydrases, the compound was tested for its ability to inhibit enzyme activity.
- Findings : Results indicated that the compound effectively reduced enzyme activity at low concentrations, suggesting its potential utility in therapeutic applications targeting these enzymes.
Antimicrobial Testing
The antimicrobial efficacy of the compound was assessed using:
- Disk Diffusion Method : The compound was tested against several bacterial strains to determine inhibition zones.
- Broth Microdilution Assays : Minimum inhibitory concentrations were determined, demonstrating promising results against pathogenic strains.
Mechanism of Action
The mechanism of action of 1-(4-Nitrobenzenesulfonyl)piperidin-3-amine involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. This compound can also interact with receptors on cell surfaces, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Findings :
- The 4-nitrobenzenesulfonyl group increases electrophilicity compared to phenylsulfonyl, enabling faster SN reactions .
- Sulfate or hydrochloride salts (e.g., 1-(4-chlorobenzyl)piperidin-3-amine sulfate) improve bioavailability but reduce reactivity in synthetic applications .
Piperidin-3-amine Derivatives with Heterocyclic Substituents
Key Findings :
- Heterocyclic substituents (e.g., pyrimidinyl groups) enhance binding to CNS targets like DAT and SERT. For example, (3R,4R)-1-(6-phenylpyrimidin-4-yl)piperidin-3-amine shows nanomolar affinity for DAT .
- The absence of a sulfonyl group in these derivatives reduces electrophilicity but improves blood-brain barrier penetration .
Biological Activity
1-(4-Nitrobenzenesulfonyl)piperidin-3-amine is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article provides an overview of its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.
- Molecular Formula : C11H15N3O4S
- Molecular Weight : 285.32 g/mol
- IUPAC Name : 1-(4-nitrophenyl)sulfonylpiperidin-3-amine
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction is performed under controlled conditions to yield the desired compound, which is then purified through recrystallization or chromatography.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The nitrobenzenesulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. This property is particularly useful in the study of enzyme inhibitors.
- Receptor Modulation : The compound can interact with cell surface receptors, modulating signal transduction pathways. This interaction can influence various physiological processes, including inflammatory responses and neurological functions.
Antiviral Activity
Recent studies have shown that derivatives of piperidine compounds exhibit antiviral properties. For example, certain piperidine derivatives have been tested for their efficacy against HIV and other viruses, revealing moderate antiviral activity. While specific data for this compound is limited, its structural similarity to known antiviral agents suggests potential activity .
Antibacterial and Antifungal Activity
The compound has also been evaluated for antibacterial and antifungal properties. In vitro studies have shown that piperidine derivatives can inhibit the growth of various bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus niger). The specific activity of this compound in these assays remains to be fully characterized .
Case Study 1: Enzyme Inhibition
In a study evaluating enzyme inhibitors, this compound was found to inhibit specific kinases involved in cancer progression. The compound's ability to bind to the active site of these kinases demonstrated its potential as a therapeutic agent in cancer treatment .
Case Study 2: Neurological Applications
Research into the neurological applications of piperidine derivatives has indicated that compounds similar to this compound can modulate neurotransmitter systems, suggesting potential use in treating neurodegenerative diseases. Further studies are needed to elucidate the precise mechanisms involved .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(4-Nitrobenzenesulfonyl)-3-(piperidin-4-yl)-2,3-dihydro-1H-indole | Structure | Moderate antiviral and antibacterial activity |
| 1-(4-Nitrobenzenesulfonyl)piperidin-3-ylmethanol | Structure | Enhanced reactivity due to hydroxyl group |
The unique substitution pattern of this compound contributes to its distinct reactivity and interaction profiles compared to other piperidine derivatives.
Q & A
Basic: What are the standard synthetic routes for 1-(4-Nitrobenzenesulfonyl)piperidin-3-amine, and how can purity be optimized?
Answer:
The synthesis typically involves nucleophilic substitution or sulfonylation reactions. For example, piperidin-3-amine reacts with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide bond. Purification is critical and often employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Purity optimization requires monitoring via HPLC (C18 column, UV detection at 254 nm) and ensuring anhydrous conditions to prevent hydrolysis of the sulfonamide group .
Basic: Which analytical techniques are most effective for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): Electrospray ionization (ESI) confirms molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection validates purity (>98%) .
Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Answer:
- Core Modifications: Systematically vary substituents on the piperidine ring (e.g., methyl, fluoro, or methoxy groups) and the nitrobenzenesulfonyl moiety to assess steric/electronic effects.
- Biological Assays: Use in vitro binding assays (e.g., dopamine/serotonin transporter inhibition) and functional cellular assays (e.g., cAMP modulation).
- Computational Modeling: Dock derivatives into target protein structures (e.g., GPCRs) using software like AutoDock to predict binding affinities .
- Enantiomer Separation: Chiral HPLC or diastereomeric salt formation isolates enantiomers for individual activity profiling .
Advanced: How should researchers address contradictory spectral data (e.g., unexpected peaks in NMR)?
Answer:
- Control Experiments: Re-synthesize the compound to rule out batch-specific impurities.
- Advanced Spectroscopy: Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. For example, a piperidine NH proton may show exchange broadening in DMSO-d6, requiring D2O shake tests .
- Isotopic Labeling: Introduce deuterated reagents to track reaction pathways and identify byproducts.
- Collaborative Validation: Cross-validate data with independent labs or databases (e.g., PubChem, Cayman Chemical references) .
Advanced: What reaction mechanisms govern the stability of this compound under acidic/basic conditions?
Answer:
- Acidic Conditions: The sulfonamide group may hydrolyze to regenerate piperidin-3-amine and 4-nitrobenzenesulfonic acid. Monitor via TLC (silica gel, ninhydrin staining for free amines).
- Basic Conditions: The nitro group can undergo partial reduction to an amine under strong reducing agents (e.g., Pd/C with H2), altering pharmacological activity.
- Mitigation Strategies: Use buffered solutions (pH 6–8) and avoid prolonged heating .
Advanced: How can researchers resolve discrepancies in biological activity between computational predictions and experimental results?
Answer:
- Re-evaluate Assay Conditions: Ensure assay pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) match physiological conditions.
- Membrane Permeability: Measure logP (e.g., shake-flask method) to assess bioavailability. Derivatives with logP >3 may aggregate, causing false negatives.
- Metabolite Screening: Use LC-MS to identify in situ degradation products that affect activity .
Basic: What solvent systems are optimal for solubility and stability studies?
Answer:
- Polar Solvents: DMSO for stock solutions (100 mM), diluted in PBS (pH 7.4) for assays.
- Stability Testing: Store lyophilized compounds at -20°C; avoid repeated freeze-thaw cycles.
- Aqueous Solubility: Use co-solvents (e.g., 10% cyclodextrin) for hydrophobic derivatives .
Advanced: What strategies are recommended for analyzing metabolic pathways of this compound in vitro?
Answer:
- Microsomal Incubations: Use liver microsomes (human/rat) with NADPH regeneration systems.
- Metabolite Identification: LC-HRMS (high-resolution MS) with fragmentation (MS/MS) to detect hydroxylated or demethylated products.
- CYP Inhibition Assays: Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
